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Compound of Interest

Compound Name: 2-(tert-Butyl)-5-ethylindoline

Cat. No.: B11893895

Get Quote

Core Identity & Chemical Structure[1][2][3][4]
2-(tert-Butyl)-5-ethylindoline is a lipophilic, chiral (at C2) indoline derivative. It combines the

steric bulk of a tert-butyl group at the 2-position with the electron-donating ethyl group at the 5-

position. This substitution pattern is critical for modulating the binding affinity of indoline-based

ligands in protein pockets, often enhancing hydrophobic interactions while maintaining

metabolic stability relative to methyl analogs.

Chemical Identifiers[1][2][3][4][5][6][7]
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Identifier Value Notes

Chemical Name
2-(tert-Butyl)-5-ethyl-2,3-

dihydro-1H-indole
IUPAC Systematic Name

CAS Number Not Listed (Public Registries)

Primary Reference Analog: 2-

tert-Butylindoline (CAS 54856-

58-5)

Molecular Formula C₁₄H₂₁N

Molecular Weight 203.33 g/mol

SMILES
CCC1=CC2=C(C=C1)NC(C2)

C(C)(C)C

InChI Key

(Predicted)

KVILRWBVJJGGGT-

UHFFFAOYSA-N

Based on analog structures

LogP (Predicted) 4.2 ± 0.4 Highly Lipophilic

Structural Visualization
The molecule features a fused benzene and pyrrolidine ring. The tert-butyl group at C2 creates

significant steric hindrance, often restricting rotation and influencing the conformation of N-

substituted derivatives (e.g., ureas or amides).

Synthesis & Manufacturing Protocols
Since 2-(tert-Butyl)-5-ethylindoline is not a commodity chemical, it must be synthesized via a

targeted pathway. The most robust route involves the Fischer Indole Synthesis followed by

selective reduction.

Retrosynthetic Analysis
Target: 2-(tert-Butyl)-5-ethylindoline

Precursor: 2-(tert-Butyl)-5-ethylindole
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Starting Materials: 4-Ethylphenylhydrazine hydrochloride + 3,3-Dimethyl-2-butanone

(Pinacolone).

Step-by-Step Synthesis Protocol
Step 1: Fischer Indole Cyclization
This step constructs the indole core. The tert-butyl group is introduced via the ketone.

Reagents: 4-Ethylphenylhydrazine HCl (1.0 eq), 3,3-Dimethyl-2-butanone (1.1 eq),

Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.

Procedure:

Mix hydrazine and ketone in acetic acid.

Heat to 80–100°C for 3–4 hours. The hydrazone intermediate forms and undergoes [3,3]-

sigmatropic rearrangement.

Mechanism: The 4-ethyl group directs cyclization primarily to the 5-position (para to the

hydrazine nitrogen in the hydrazone), though minor 7-ethyl isomers may form.

Workup: Pour into ice water, extract with EtOAc, and purify via column chromatography

(Hexane/EtOAc).

Product: 2-(tert-Butyl)-5-ethylindole.

Step 2: Selective Reduction to Indoline
Indoles are aromatic; reducing the pyrrole ring requires specific conditions to avoid reducing

the benzene ring.

Reagents: Sodium Cyanoborohydride (NaBH₃CN) or Triethylsilane (Et₃SiH) in Trifluoroacetic

Acid (TFA).

Procedure:

Dissolve the indole (1.0 eq) in glacial acetic acid (or TFA for silane reduction).
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Add NaBH₃CN (3.0 eq) portion-wise at 0°C to prevent polymerization.

Stir at room temperature for 2–6 hours. Monitor via TLC (Indolines are less polar than

indoles and often fluorescent).

Quench: Basify carefully with NaOH (aq) to pH > 10.

Extraction: Extract with DCM. The product is an oil or low-melting solid.

Purification: Silica gel chromatography or recrystallization (if solid) from hexanes.

Synthesis Workflow Diagram
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Click to download full resolution via product page

Caption: Two-step synthesis via Fischer Indole Cyclization followed by hydride reduction.

Applications & Mechanism of Action
Pharmaceutical Intermediates (CFTR Modulators)
The 2-(tert-butyl)indoline scaffold is a privileged structure in the design of CFTR (Cystic

Fibrosis Transmembrane Conductance Regulator) modulators.

Mechanism: The bulky tert-butyl group locks the conformation of the indoline nitrogen, which

is often coupled to a carboxylic acid to form an amide. This rigidity is crucial for fitting into the

hydrophobic pockets of the CFTR protein (specifically the NBD1 or MSD domains).

Role of 5-Ethyl: The 5-ethyl group adds lipophilicity (

value) compared to the standard 5-H or 5-fluoro analogs. This can improve membrane
permeability and alter metabolic clearance rates (blocking metabolic oxidation at the 5-
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position).

Chiral Auxiliaries & Ligands
2-Substituted indolines possess a chiral center at C2.

Resolution: The racemic amine can be resolved using chiral acids (e.g., tartaric acid) or via

chiral HPLC.

Catalysis: Enantiopure 2-(tert-butyl)indoline derivatives serve as bulky chiral amines in

organocatalysis or as ligands in asymmetric metal catalysis (e.g., Palladium-catalyzed cross-

couplings), where the tert-butyl group induces high stereoselectivity.

Analytical Characterization (Expected)
Since specific spectral data for the 5-ethyl variant is not public, the following are predicted

based on the 5-methyl analog (CAS 1802501-46-7) and 2-tert-butylindoline (CAS 54856-58-5).

Technique Expected Signal Interpretation

¹H NMR (CDCl₃) 0.95 (s, 9H) tert-Butyl group (singlet).

1.20 (t, 3H), 2.55 (q, 2H) 5-Ethyl group (triplet/quartet).

3.50 (dd, 1H)
C2-H (Methine proton next to

N).

2.90–3.10 (m, 2H) C3-H₂ (Methylene protons).

6.5–7.1 (m, 3H)
Aromatic protons (1,2,4-

substitution pattern).

MS (ESI+) m/z 204.2 [M+H]⁺ Protonated molecular ion.

IR ~3350 cm⁻¹
N-H stretching (secondary

amine).

Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).

GHS Signal Word:WARNING.

H-Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Indolines can oxidize to indoles

upon prolonged exposure to air and light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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